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Nisin from Lactococcus lactis -

Nisin from Lactococcus lactis

Catalog Number: EVT-8041223
CAS Number:
Molecular Formula: C143H230N42O37S7
Molecular Weight: 3354.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nisin is synthesized by Lactococcus lactis, particularly the strain Lactococcus lactis subsp. lactis or Lactococcus lactis subsp. cremoris. It is classified as a lantibiotic due to its structure and mode of action, which includes the presence of unusual amino acids such as lanthionine. Nisin's classification can be further specified into two main variants: nisin A and nisin Z, with nisin A being the most prevalent form.

Synthesis Analysis

The synthesis of nisin involves a complex biosynthetic pathway that begins with the ribosomal production of a precursor peptide known as pre-nisin. This precursor consists of a 23-amino acid leader peptide and a 34-amino acid core peptide. The maturation process involves several key steps:

  1. Dehydration: The dehydratase enzyme NisB catalyzes the dehydration of specific serine and threonine residues in the core peptide, converting them into dehydroalanine and dehydrobutyrine.
  2. Cyclization: The cyclase NisC facilitates the formation of five cyclic bridges through intramolecular addition reactions, resulting in lanthionine and methyllanthionine rings.
  3. Export: The fully modified pre-nisin is then transported out of the cell by the ATP-binding cassette transporter NisT .

The entire process requires coordination among various enzymes and cellular components, highlighting its complexity and efficiency.

Molecular Structure Analysis

Nisin has a molecular weight of approximately 3,300 Da and consists of 34 amino acids arranged in a specific sequence that allows for its unique structural features. The core structure is characterized by five lanthionine rings formed through the post-translational modifications described earlier. These rings contribute to nisin's stability and antimicrobial activity.

Structural Features

  • Lanthionine Rings: These cyclic structures are crucial for nisin's function, providing rigidity and resistance to proteolytic degradation.
  • Hydrophobic Regions: Nisin contains hydrophobic regions that facilitate its interaction with bacterial membranes.
  • Cationic Nature: The presence of positively charged residues enhances its ability to bind to negatively charged bacterial membranes, promoting its antimicrobial action .
Chemical Reactions Analysis

Nisin undergoes several key chemical reactions during its biosynthesis:

  1. Dehydration Reactions: Catalyzed by NisB, these reactions convert serine and threonine residues into dehydroalanine and dehydrobutyrine.
  2. Cyclization Reactions: Mediated by NisC, these reactions involve the formation of thioether bonds between dehydrated residues and cysteine residues, resulting in lanthionine rings.
  3. Proteolytic Activation: After export, pre-nisin can be activated into mature nisin through cleavage by specific proteases such as NisP .

These reactions are essential for producing active nisin capable of exerting its antimicrobial effects.

Mechanism of Action

Nisin exerts its antimicrobial effects primarily through interaction with bacterial membranes. Its mechanism can be summarized as follows:

  1. Membrane Binding: Nisin binds to lipid II, a precursor involved in peptidoglycan synthesis in bacterial cell walls.
  2. Pore Formation: The binding disrupts membrane integrity, leading to pore formation that results in leakage of cellular contents.
  3. Inhibition of Cell Wall Synthesis: By binding lipid II, nisin inhibits the synthesis of peptidoglycan, ultimately leading to cell death .

The effectiveness of nisin against various Gram-positive bacteria underscores its potential as a natural preservative and therapeutic agent.

Physical and Chemical Properties Analysis

Nisin exhibits several notable physical and chemical properties:

  • Solubility: Nisin is soluble in water but less soluble in organic solvents due to its peptide nature.
  • Stability: It is stable under acidic conditions but can be degraded by high temperatures or prolonged exposure to alkaline environments.
  • Antimicrobial Activity: Nisin demonstrates potent activity against a wide range of Gram-positive bacteria, including Listeria monocytogenes and Staphylococcus aureus.

These properties make nisin an effective preservative in food products .

Applications

Nisin has diverse applications across several fields:

  1. Food Preservation: Widely used as a natural preservative in dairy products, canned foods, and meat products to inhibit spoilage bacteria.
  2. Pharmaceuticals: Investigated for potential use in treating infections caused by antibiotic-resistant bacteria due to its unique mechanism of action.
  3. Biotechnology: Employed in biotechnological processes for producing recombinant proteins using Lactococcus lactis as a host organism .

The versatility of nisin highlights its significance in both food science and medical research.

Properties

Product Name

Nisin from Lactococcus lactis

IUPAC Name

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

Molecular Formula

C143H230N42O37S7

Molecular Weight

3354.1 g/mol

InChI

InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29-

InChI Key

VOSQDGQTENUVIE-INNOLEBESA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC

Isomeric SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC

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